molecular formula C13H8FIN2OS B8401458 3-Fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)benzenamine

3-Fluoro-4-(2-iodothieno[3,2-b]pyridin-7-yloxy)benzenamine

Cat. No. B8401458
M. Wt: 386.19 g/mol
InChI Key: KZLXHYZAFVHWDV-UHFFFAOYSA-N
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Patent
US08906852B2

Procedure details

To a solution of 4-amino-2-fluorophenol (1.83 g, 14.38 mmol) in DMSO (30 mL) was added potassium tert-butoxide (1.61 g, 14.38 mmol). After 15 min, 7-chloro-2-iodothieno[3,2-b]pyridine (2.5 g, 8.46 mmol, Ragan J. A. et al, Organic Process Research and Development, 2003, 7. 676-683) was added and the reaction mixture was heated at 100° C. for 60 min. The mixture was cooled down to RT then poured into water (250 mL) at 40-45° C. and stirred for 30 min. The precipitate was collected by filtration, washed with water, dried and purified by flash column chromatography on silica gel (eluent 60% EtOAc in Hexane) to afford title compound 268 (1.06 g, 32% yield) as a brown solid. 1H NMR (300 MHz, CDCl3) δ (ppm): 8.41 (d, J=5.4 Hz, 1H), 7.75 (s, 1H), 7.03 (t, J=9.0 Hz, 1H), 6.57-6.45 (m, 3H), 3.83 (s, 2H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]2[CH:23]=[C:24]([I:26])[S:25][C:18]=12.O>CS(C)=O>[F:9][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[O:8][C:17]1[CH:22]=[CH:21][N:20]=[C:19]2[CH:23]=[C:24]([I:26])[S:25][C:18]=12)[NH2:1] |f:1.2|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)F
Name
Quantity
1.61 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)I
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
676-683) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to RT
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel (eluent 60% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C(N)C=CC1OC1=C2C(=NC=C1)C=C(S2)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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